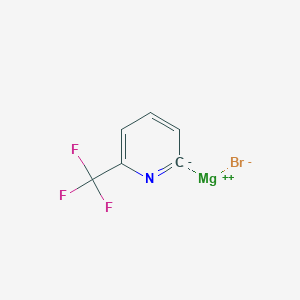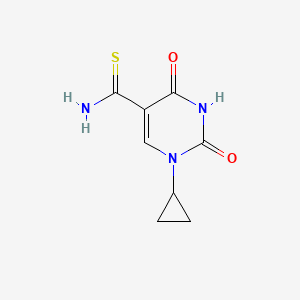
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzyl amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the trifluoromethylsulfanyl group:
Alkylation: The next step involves the alkylation of the intermediate compound to introduce the 2-methyl-1-propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-carbamic acid benzyl ester
- (2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-carbamic acid methyl ester
Uniqueness
(2-Methyl-1-trifluoromethylsulfanylmethyl-propyl)-(3-trifluoromethylbenzyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H17F6NS |
|---|---|
Peso molecular |
345.35 g/mol |
Nombre IUPAC |
3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C14H17F6NS/c1-9(2)12(8-22-14(18,19)20)21-7-10-4-3-5-11(6-10)13(15,16)17/h3-6,9,12,21H,7-8H2,1-2H3 |
Clave InChI |
XEYPENAQHMKGCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CSC(F)(F)F)NCC1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


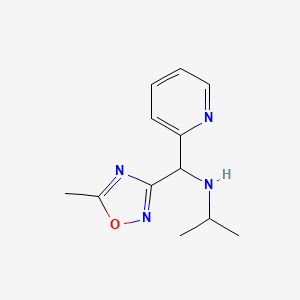
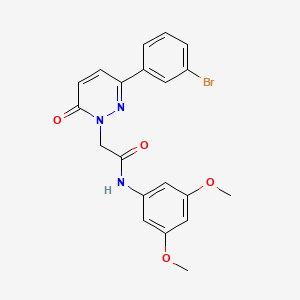

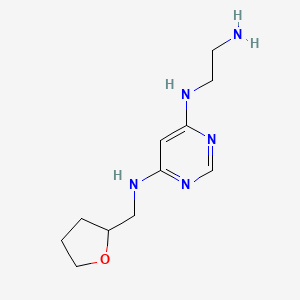
![4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
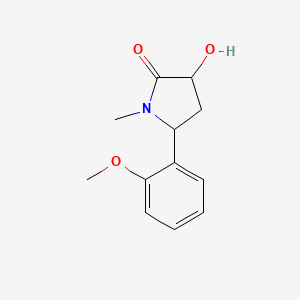
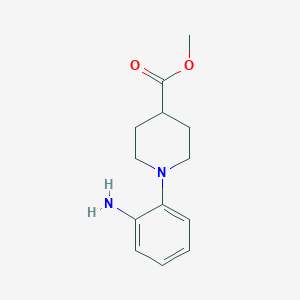
![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)

